molecular formula C8H16S3 B14400927 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene CAS No. 88472-07-5

1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene

Cat. No.: B14400927
CAS No.: 88472-07-5
M. Wt: 208.4 g/mol
InChI Key: USBIRNGOZDDOOC-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene is an organic compound characterized by the presence of multiple sulfur atoms and a double bond. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from simpler sulfur-containing precursors. One common method involves the alkylation of a thiol with an alkyl halide, followed by further functionalization to introduce the desired substituents.

    Reaction Conditions: The reactions are usually carried out under an inert atmosphere to prevent oxidation of the sulfur atoms. Common solvents include dichloromethane or tetrahydrofuran, and bases such as sodium hydride or potassium carbonate are often used to deprotonate the thiol groups.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to facilitate certain steps in the synthesis.

Chemical Reactions Analysis

1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene undergoes various types of chemical reactions:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles such as amines or alcohols. Common reagents include alkyl halides or tosylates.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex sulfur-containing molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and proteins, particularly those containing thiol groups. This interaction can lead to the inhibition or activation of these proteins, affecting cellular processes.

    Pathways Involved: The compound can modulate oxidative stress pathways by influencing the redox state of cells. It can also affect signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene can be compared with other similar organosulfur compounds:

Properties

CAS No.

88472-07-5

Molecular Formula

C8H16S3

Molecular Weight

208.4 g/mol

IUPAC Name

1-ethylsulfanyl-2-methyl-1-(methylsulfanylmethylsulfanyl)prop-1-ene

InChI

InChI=1S/C8H16S3/c1-5-10-8(7(2)3)11-6-9-4/h5-6H2,1-4H3

InChI Key

USBIRNGOZDDOOC-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C)C)SCSC

Origin of Product

United States

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